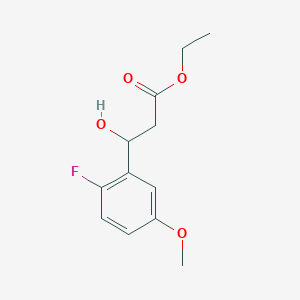
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring
Preparation Methods
The synthesis of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate typically involves several steps. One common method includes the esterification of 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro and methoxy groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
2-Fluoro-5-methoxybenzaldehyde: This compound shares the fluoro and methoxy substitution on the phenyl ring but differs in its functional groups and reactivity.
2-Fluoro-5-methoxyphenylacetic acid: Similar in structure but with an acetic acid group, this compound has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Biological Activity
Ethyl 3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H13F1O4
- Molar Mass : Approximately 242.23 g/mol
- Functional Groups : The compound contains a hydroxy group, an ethyl ester, and a fluorinated aromatic ring, which contribute to its unique reactivity and biological interactions.
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies on related phenolic compounds have shown that they can scavenge free radicals effectively, thus reducing oxidative stress in biological systems . This property is crucial for potential applications in preventing oxidative damage associated with various diseases.
Anti-inflammatory Effects
Compounds with similar phenolic structures have been reported to exhibit anti-inflammatory properties. For instance, the mechanisms often involve inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways . Although direct studies on this compound are lacking, its structural characteristics suggest potential for similar effects.
Study on Related Compounds
A study focusing on phenolic compounds derived from Extra Virgin Olive Oil (EVOO) highlighted their biological activities, including antioxidant and anti-inflammatory effects . The findings support the hypothesis that structurally related compounds may share similar beneficial properties.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest potential interactions with enzymes involved in oxidative stress response and inflammation pathways. The stability of these interactions could indicate therapeutic potential in oxidative stress-related diseases .
Data Table: Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Predicted high | Limited data available | Potential based on structure |
| Ethyl Gallate | High (DPPH assay) | Effective against skin pathogens | Significant inhibition of cytokines |
| Hydroxytyrosol | High (DPPH assay) | Effective against bacteria | Modulates inflammatory pathways |
Properties
Molecular Formula |
C12H15FO4 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-6-8(16-2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
ZZQLUARPEKHVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















